molecular formula C23H26N2O4 B2371233 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 439947-74-7

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2371233
CAS RN: 439947-74-7
M. Wt: 394.471
InChI Key: UDDHIRXDGVSFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for CO2 Detection

  • Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, which include derivatives of the specified compound, have been developed for the quantitative detection of low levels of carbon dioxide in gas mixtures. These probes demonstrate selective, fast, and iterative responses to CO2, making them suitable for biological and medical applications (Wang et al., 2015).

Synthesis and Characterization of Pyrrole Derivatives

  • Research on pyrrole derivatives, including the synthesis of specific chalcone derivatives, has been conducted. These studies involve comprehensive spectroscopic analyses and quantum chemical calculations, indicating potential applications in the development of new heterocyclic compounds (Singh et al., 2014).

Development of Antitumor Agents

  • Compounds derived from similar structures have shown promising results in the development of antitumor agents. These compounds exhibit significant cytotoxicity against cultured cells and good antitumor activity in vivo, indicating their potential as cancer treatments (Jasztold-Howorko et al., 1994).

Nonlinear Optical (NLO) Applications

  • Studies on specific pyrrole chalcone derivatives reveal potential applications in nonlinear optical materials. These studies include detailed vibrational analysis and the evaluation of binding energies, important for the design and synthesis of NLO materials (Singh et al., 2013).

Organic Light-Emitting Devices

  • Certain low-molecular-weight compounds related to the specified compound have been synthesized for potential application in organic light-emitting devices (OLEDs). Their photophysical properties suggest their suitability for electroluminescent layers, contributing to advancements in OLED technology (Dobrikov et al., 2011).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-5-7-16(8-6-15)20-19(21(26)17-9-11-18(29-4)12-10-17)22(27)23(28)25(20)14-13-24(2)3/h5-12,20,26H,13-14H2,1-4H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOFTVEUDWMCK-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.